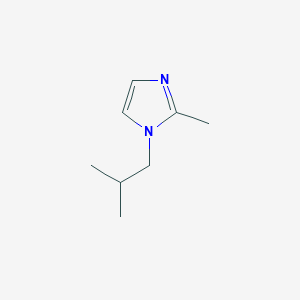

1-isobutyl-2-méthylimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methyl-1-(2-methylpropyl)-1H-imidazole is a useful research compound. Its molecular formula is C8H14N2 and its molecular weight is 138.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Methyl-1-(2-methylpropyl)-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-1-(2-methylpropyl)-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Inhibition de la corrosion

L'IBMI a été étudié comme inhibiteur de corrosion pour les métaux, en particulier dans les milieux acides. Sa capacité à former des films protecteurs sur les surfaces métalliques contribue à prévenir la corrosion. Les chercheurs ont étudié des dérivés de l'IBMI pour améliorer leur efficacité dans la protection de l'acier, de l'aluminium et d'autres métaux .

Catalyseurs de polymérisation

L'IBMI sert de ligand en chimie de coordination, facilitant la polymérisation d'esters cycliques (par exemple, les lactones) et d'époxydes. Ces réactions de polymérisation donnent des polymères biodégradables, faisant de l'IBMI un candidat intéressant pour les matériaux durables .

Chimie médicinale

Les dérivés de l'IBMI présentent des activités biologiques prometteuses. Les chercheurs ont exploré leur potentiel en tant qu'agents antifongiques, antibactériens et antiviraux. De plus, les composés à base d'IBMI ont été étudiés pour leurs propriétés anti-inflammatoires et comme candidats médicaments potentiels .

Sensibilisateurs de colorant pour cellules solaires

Dans le domaine du photovoltaïque, les dérivés de l'IBMI ont été étudiés comme sensibilisateurs de colorant pour les cellules solaires sensibilisées par colorant (DSSC). Ces composés peuvent absorber la lumière du soleil et transférer les électrons efficacement, contribuant à la conversion de l'énergie solaire en électricité .

Structures métallo-organiques (MOF)

L'IBMI peut agir comme un ligand de pontage dans la construction de MOF. Les MOF sont des matériaux poreux ayant des applications dans le stockage de gaz, la séparation et la catalyse. En intégrant l'IBMI, les chercheurs ont conçu des MOF avec des propriétés adaptées à des applications spécifiques .

Mécanisme D'action

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating protein function .

Biochemical Pathways

Imidazole derivatives can influence a variety of biochemical pathways depending on their specific targets

Pharmacokinetics

The pharmacokinetic profile of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The effects would depend on the specific targets and pathways affected by this compound .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

Activité Biologique

2-Methyl-1-(2-methylpropyl)-1H-imidazole is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

2-Methyl-1-(2-methylpropyl)-1H-imidazole is an imidazole derivative characterized by its unique structure that influences its biological interactions. The chemical formula is C8H12N2, and it exhibits properties typical of imidazole compounds, such as the ability to act as a ligand for various receptors.

Mechanisms of Biological Activity

The biological activity of 2-Methyl-1-(2-methylpropyl)-1H-imidazole can be attributed to several mechanisms:

- Enzyme Inhibition : Research has indicated that imidazole derivatives can inhibit specific enzymes, such as phospholipase A2 (PLA2), which is involved in phospholipid metabolism. This inhibition can lead to altered cellular signaling pathways and may contribute to the compound's therapeutic effects .

- Neuroprotective Effects : Some studies suggest that imidazole compounds may have neuroprotective properties, potentially making them candidates for treating neurodegenerative diseases like Alzheimer’s. They may inhibit the production of amyloid-beta peptides, which are implicated in Alzheimer's pathology .

- Antimicrobial Activity : Imidazole derivatives are known for their antimicrobial properties. They can disrupt microbial membranes or inhibit essential microbial enzymes, leading to cell death .

Case Studies and Research Findings

Several studies have explored the biological activities of imidazole derivatives, including 2-Methyl-1-(2-methylpropyl)-1H-imidazole:

- Inhibition of PLA2 : A study assessed various compounds' ability to inhibit PLA2G15, revealing that certain imidazoles, including related structures, exhibited significant inhibitory activity. This suggests potential applications in drug development for conditions associated with phospholipidosis .

- Neuroprotective Mechanisms : In a pharmacological study focusing on neurodegenerative diseases, imidazole compounds were shown to reduce amyloid plaque formation in vitro. This indicates their potential role in treating conditions like Alzheimer's disease by targeting amyloid-beta production pathways .

- Antimicrobial Efficacy : Another research effort demonstrated that imidazole derivatives possess antimicrobial properties against various pathogens. The mechanism involves disrupting bacterial cell membranes and inhibiting critical metabolic enzymes .

Data Tables

Propriétés

IUPAC Name |

2-methyl-1-(2-methylpropyl)imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-7(2)6-10-5-4-9-8(10)3/h4-5,7H,6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVNWKKJQEFIURY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622082 |

Source

|

| Record name | 2-Methyl-1-(2-methylpropyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144234-22-0 |

Source

|

| Record name | 2-Methyl-1-(2-methylpropyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of the synthesis method described in the research paper for 1-isobutyl-2-methylimidazole?

A1: The research paper [] focuses on a novel method for synthesizing 1-isobutyl-2-methylimidazole. The significance lies in the method's advantages: * Easily Accessible Starting Materials: The synthesis utilizes 2-methylimidazole and isobutyl chloride, both readily available chemicals. * High Yield: The reaction produces 1-isobutyl-2-methylimidazole with a high yield, making it an efficient process.* Cost-Effectiveness: The combination of readily available starting materials and high yield contributes to the cost-effectiveness of this synthesis method.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.